molecular formula N2O8U B8673517 Dioxouranium(2+);dinitrate CAS No. 36478-76-9

Dioxouranium(2+);dinitrate

Cat. No. B8673517
CAS RN: 36478-76-9
M. Wt: 394.04 g/mol
InChI Key: ZYEWBKAZYICUMJ-UHFFFAOYSA-N
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Patent
US07811526B2

Procedure details

The device for solidifying the surfaces of drops recited in paragraph (18) has an aqueous ammonia solution reservoir that is provided with an aqueous ammonia solution discharger. When the surface of the aqueous ammonia solution, which has been raised as it has received the dripped drops, reaches a predetermined level, the aqueous ammonia solution discharger discharges the volume of the solution that is raised beyond the level by additional drops. Therefore the surface of the aqueous ammonia solution does not rise above the predetermined level. From another viewpoint, when the aqueous ammonia solution is stored in the aqueous ammonia solution reservoir so that the surface of the solution equals the predetermined level, the level the solution above which is discharged by the aqueous ammonia solution discharger, the distance between the surface of the aqueous ammonia solution and the end(s) of the nozzle(s) is kept constant. If the distance is kept constant, the conditions where the drops falling from the nozzle(s) toward the aqueous ammonia solution contact the ammonia gas are always the same. This means that the reaction between uranyl nitrate included in the drops and the ammonia gas that takes place while the drops are falling from the end(s) of the nozzle(s) to the surface of the aqueous ammonia solution is always carried out under the same conditions. Therefore the conditions under which the ammonium diuranate film is formed on the surfaces of the drops that are to hit the aqueous ammonia solution become constant, which leads to the production of uniform ADU particles without deformation.
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Identifiers

REACTION_CXSMILES
N.[N+:2]([O-])([O-])=[O:3].[U+2:6](=O)=[O:7].[N+:9]([O-])([O-])=[O:10]>>[NH4+:2].[NH4+:9].[O-2:3].[O-2:7].[O-2:10].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[U:6].[U:6] |f:1.2.3,4.5.6.7.8.9.10.11.12.13.14|

Inputs

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Step Five
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Smiles
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
Step Six
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is raised beyond the level by additional drops

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[U].[U]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.